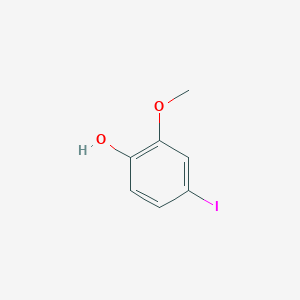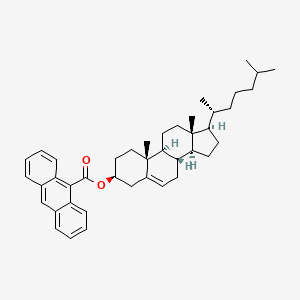
Cholesteryl-9-Anthracencarboxylat
Übersicht
Beschreibung
Cholesteryl 9-anthracenecarboxylate is a cholesterol derivative that has gained significant attention due to its unique chemical structure and potential biological applications. It is a fluorescent molecule that exhibits strong absorption and emission properties in the visible region of the electromagnetic spectrum. The compound is known for its use in scientific research, particularly in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Cholesteryl 9-anthracenecarboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: In biological research, cholesteryl 9-anthracenecarboxylate is used to study membrane dynamics and cholesterol metabolism.
Industry: Cholesteryl 9-anthracenecarboxylate is used in the development of optical materials and devices, including sensors and displays, due to its photochromic and fluorescent properties.
Wirkmechanismus
Target of Action
Cholesteryl 9-anthracenecarboxylate primarily targets the Cholesteryl Ester Transfer Proteins (CETP) . CETP regulates plasma cholesterol levels by transferring cholesteryl esters among lipoproteins . Increased CETP activity is a major determinant of low HDL-cholesterol .
Mode of Action
Cholesteryl 9-anthracenecarboxylate interacts with its targets, the CETP, through a process known as charge-assisted hydrogen bonding . This interaction results in the transfer of cholesteryl esters from the atheroprotective high-density lipoprotein (HDL) to the proatherogenic low-density lipoprotein cholesterol (LDL) and very low-density lipoprotein cholesterol (VLDL) .
Biochemical Pathways
The action of Cholesteryl 9-anthracenecarboxylate affects the cholesterol homeostasis pathway . This pathway involves the synthesis of cholesterol through the mevalonate pathway . The compound’s interaction with CETP mediates feedback control of cholesterol synthesis .
Pharmacokinetics
It is known that the compound is soluble in dmf and acetonitrile , which may influence its bioavailability.
Result of Action
The interaction of Cholesteryl 9-anthracenecarboxylate with CETP results in the transfer of cholesteryl esters among lipoproteins . This can lead to changes in the levels of HDL, LDL, and VLDL cholesterol in the plasma . The compound has also been used as a fluorescent probe for studying biological membranes .
Action Environment
The action of Cholesteryl 9-anthracenecarboxylate can be influenced by environmental factors such as light and temperature . For instance, the compound has been found to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . Its storage temperature is also crucial for maintaining its stability .
Vorbereitungsmethoden
Cholesteryl 9-anthracenecarboxylate can be synthesized through various methods. One common synthetic route involves the esterification of 9-anthracenecarboxylic acid with cholesterol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.
Analyse Chemischer Reaktionen
Cholesteryl 9-anthracenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions generally reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and varying temperatures depending on the specific reaction.
Vergleich Mit ähnlichen Verbindungen
Cholesteryl 9-anthracenecarboxylate can be compared with other similar compounds, such as:
9-Anthracenecarboxylic acid: This compound is the precursor to cholesteryl 9-anthracenecarboxylate and shares similar fluorescence properties.
Cholesteryl esters: Other cholesteryl esters, such as cholesteryl oleate and cholesteryl linoleate, are used in biological studies but do not possess the strong fluorescence properties of cholesteryl 9-anthracenecarboxylate.
Photochromic compounds: Compounds like spiropyrans and diarylethenes exhibit photochromic properties similar to cholesteryl 9-anthracenecarboxylate but differ in their chemical structure and specific applications.
Cholesteryl 9-anthracenecarboxylate stands out due to its unique combination of fluorescence and photochromic properties, making it a versatile tool in various scientific research fields.
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] anthracene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54O2/c1-27(2)11-10-12-28(3)36-19-20-37-35-18-17-31-26-32(21-23-41(31,4)38(35)22-24-42(36,37)5)44-40(43)39-33-15-8-6-13-29(33)25-30-14-7-9-16-34(30)39/h6-9,13-17,25,27-28,32,35-38H,10-12,18-24,26H2,1-5H3/t28-,32+,35+,36-,37+,38+,41+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGWOPYZVAWWNP-SKWQCYOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437793 | |
| Record name | (3beta)-Cholest-5-en-3-yl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2641-40-9 | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-(9-anthracenecarboxylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2641-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3beta)-Cholest-5-en-3-yl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)
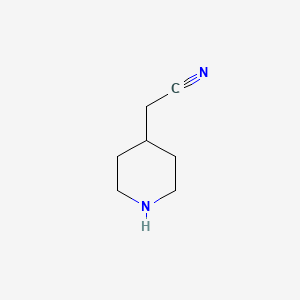
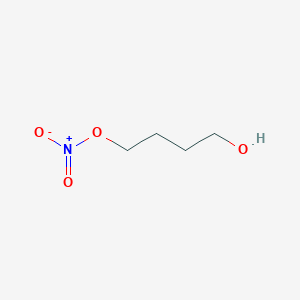
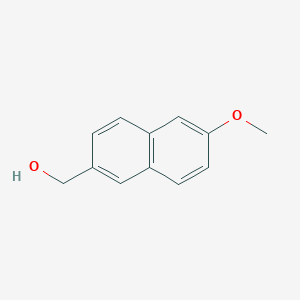
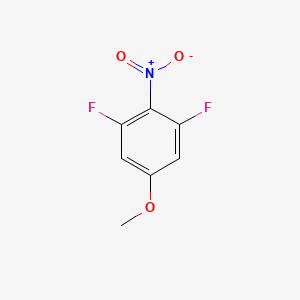
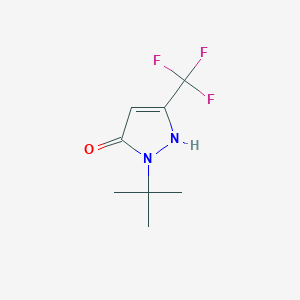
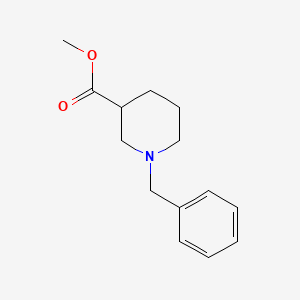
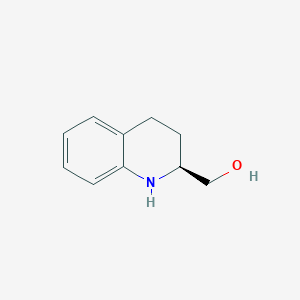
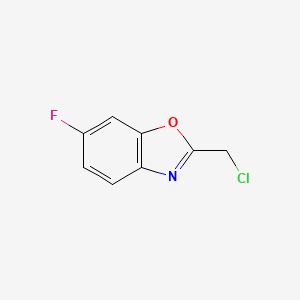

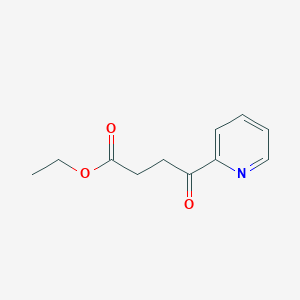
![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)
